3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol
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Overview
Description
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol is an organic compound characterized by its complex structure, which includes both phenolic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxybenzaldehyde with an amine derivative, followed by further reactions to introduce the pentylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amine groups can interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol hydrochloride
- This compound acetate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
918298-20-1 |
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Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[[5-[(3-hydroxyphenyl)methylamino]pentylamino]methyl]phenol |
InChI |
InChI=1S/C19H26N2O2/c22-18-8-4-6-16(12-18)14-20-10-2-1-3-11-21-15-17-7-5-9-19(23)13-17/h4-9,12-13,20-23H,1-3,10-11,14-15H2 |
InChI Key |
DNLSUKICEAGEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCCCCCNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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